molecular formula C8H5BrF2O2 B1412302 Methyl 2-bromo-4,6-difluorobenzoate CAS No. 1379336-54-5

Methyl 2-bromo-4,6-difluorobenzoate

Cat. No.: B1412302
CAS No.: 1379336-54-5
M. Wt: 251.02 g/mol
InChI Key: GFYBACALZQKFBI-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4,6-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo and difluoro groups, and an ester functional group . The InChI code for this compound is 1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 251.03 g/mol . The exact mass and monoisotopic mass of the compound are 249.94410 g/mol . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Organometallic Synthesis

Methyl 2-bromo-4,6-difluorobenzoate is utilized in modern organometallic methods for the synthesis of complex chemical structures. For instance, it's involved in the conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the regioflexibility and versatility of this compound in organic synthesis (Schlosser & Heiss, 2003).

Synthesis of Complex Molecules

This compound is also integral in the synthesis of other complex molecules. For instance, it's used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, indicating its utility in the formation of structurally diverse molecules, useful in various applications such as drug development, material science, and more (Chen, 2008).

Pharmaceutical and Cosmetic Industry

In pharmaceutical and cosmetic industries, derivatives of this compound, like Methyl 4-hydroxybenzoate, are utilized as anti-microbial agents and preservatives, ensuring product safety and longevity (Sharfalddin et al., 2020).

Safety and Hazards

“Methyl 2-bromo-4,6-difluorobenzoate” is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-bromo-4,6-difluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the bromine atom in this compound can participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interactions with specific cellular receptors and enzymes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular toxicity, and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect overall metabolic homeostasis and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can also affect the compound’s stability and interactions with other biomolecules .

Properties

IUPAC Name

methyl 2-bromo-4,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYBACALZQKFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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